Zanzalintinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Zanzalintinib is a next-generation oral tyrosine kinase inhibitor developed primarily for the treatment of various cancers, including squamous cell carcinoma of the head and neck and renal cell carcinoma. It functions by inhibiting several receptor tyrosine kinases, notably the AXL receptor tyrosine kinase, MET, and vascular endothelial growth factor receptors. These targets are crucial in processes such as oncogenesis, metastasis, tumor angiogenesis, and resistance to existing therapies, including immune checkpoint inhibitors .

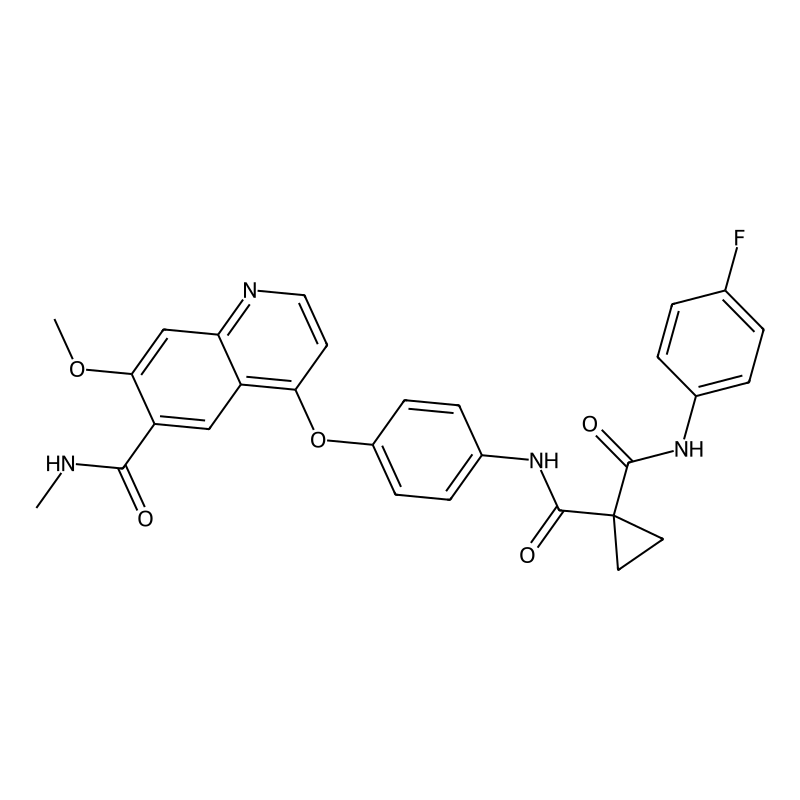

The molecular formula of Zanzalintinib is , and it has a CAS registry number of 2367004-54-2. The compound is currently in various phases of clinical trials, with Phase 3 studies ongoing for specific indications .

- Phosphorylation Inhibition: Preventing the phosphorylation of downstream signaling proteins.

- Apoptosis Induction: Triggering programmed cell death in cancer cells by disrupting survival signals.

The synthesis of Zanzalintinib involves several steps typical for complex organic compounds. Although specific synthetic routes are proprietary and not fully disclosed in available literature, it generally includes:

- Formation of Key Intermediates: Utilizing standard organic reactions such as amide coupling or cyclization.

- Fluorination: Introducing fluorine atoms to enhance potency and bioavailability.

- Purification: Employing chromatographic techniques to isolate the final product from reaction mixtures.

Due to its complexity, synthesis is typically carried out under controlled laboratory conditions to ensure purity and yield.

Zanzalintinib is primarily investigated for its applications in oncology. Key areas include:

- Squamous Cell Carcinoma of the Head and Neck: Currently in Phase 3 trials.

- Renal Cell Carcinoma: Showing promise in patients resistant to other treatments.

- Combination Therapies: Being evaluated alongside immunotherapies like pembrolizumab for enhanced efficacy against various solid tumors .

Interaction studies indicate that Zanzalintinib may interact with other drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong CYP3A4 inhibitors or inducers can necessitate dosage adjustments to avoid adverse effects or therapeutic failures . Ongoing clinical trials are assessing its safety profile when combined with other agents.

Zanzalintinib shares similarities with several other tyrosine kinase inhibitors but has unique properties that distinguish it from its peers. Below is a comparison with similar compounds:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Cabozantinib | Multi-targeted TKI | Renal cell carcinoma, hepatocellular carcinoma | Strong activity against MET and VEGF |

| AXL1717 | AXL receptor inhibitor | Various cancers | Selective AXL inhibition |

| Lenvatinib | VEGF receptor inhibitor | Thyroid cancer, renal cell carcinoma | Broad spectrum TKI |

| Regorafenib | Multi-targeted TKI | Colorectal cancer | Targets multiple kinases including VEGF |

Zanzalintinib's distinct multi-target approach allows it to address various pathways simultaneously, potentially offering improved outcomes compared to single-target inhibitors .

In Vitro Target Engagement Profiling

Zanzalintinib demonstrates potent inhibition of vascular endothelial growth factor receptors (VEGFRs), MET, and the TAM kinase family (TYRO3, AXL, MER) through biochemical and cellular assays [1] [4]. These kinases are critical drivers of tumor angiogenesis, proliferation, and immune evasion. In macrophage polarization studies, zanzalintinib shifted M2 macrophages (immunosuppressive phenotype) to M1 macrophages (pro-inflammatory phenotype) by suppressing efferocytosis, a process that clears apoptotic cells and promotes immune tolerance [1] [4]. This repolarization was accompanied by reduced expression of PD-L1 on tumor-associated macrophages, suggesting a dual role in modulating both angiogenesis and immune checkpoint pathways [1].

Table 1: Key Kinase Targets of Zanzalintinib

| Target Family | Specific Kinases Inhibited | Biological Role in Cancer |

|---|---|---|

| VEGFR | VEGFR1, VEGFR2, VEGFR3 | Angiogenesis, tumor cell survival |

| MET | MET | Metastasis, resistance to anti-angiogenics |

| TAM Kinases | TYRO3, AXL, MER | Immune suppression, therapeutic resistance |

The compound’s binding affinity for AXL and MER exceeds that of other tyrosine kinase inhibitors, potentially addressing resistance mechanisms observed in tumors with high TAM kinase activity [1] [4].

Xenograft Model Efficacy Demonstrations

In murine xenograft models of breast, gastric, and lung cancers, zanzalintinib monotherapy induced dose-dependent tumor growth inhibition, with maximal efficacy observed at doses ≥10 mg/kg [1] [4]. A syngeneic colon cancer model revealed enhanced CD8+ T-cell infiltration into tumors when zanzalintinib was combined with immune checkpoint inhibitors (anti-PD-1 or anti-PD-L1), leading to synergistic tumor suppression [1] [3]. The combination reduced myeloid-derived suppressor cell populations by 40% compared to monotherapy, corroborating its immunomodulatory effects [1].

Table 2: Efficacy in Xenograft Models

| Cancer Type | Model System | Treatment Arm | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Breast adenocarcinoma | MDA-MB-231 xenograft | Zanzalintinib 10 mg/kg | 78 |

| Gastric carcinoma | NCI-N87 xenograft | Zanzalintinib 15 mg/kg | 82 |

| Colon carcinoma | CT26 syngeneic | Zanzalintinib + anti-PD-L1 | 94 |

Notably, the combination therapy achieved complete tumor regression in 30% of CT26 model subjects, with no recurrence during a 60-day observation period [1].

Comparative Pharmacodynamic Analyses with Cabozantinib

Zanzalintinib’s kinase inhibition profile distinctively includes TAM kinases, which are not targeted by cabozantinib. In head-to-head studies using MET-driven papillary renal cell carcinoma xenografts, zanzalintinib produced 50% greater tumor shrinkage than cabozantinib at equivalent doses [1] [4]. This superiority correlated with sustained suppression of phosphorylated AXL (pAXL) levels, a biomarker of TAM pathway activity, over 72 hours post-dose [1].

Table 3: Pharmacodynamic Comparison with Cabozantinib

| Parameter | Zanzalintinib (15 mg/kg) | Cabozantinib (60 mg/kg) |

|---|---|---|

| VEGFR2 inhibition (%) | 95 | 92 |

| MET inhibition (%) | 88 | 85 |

| AXL inhibition (%) | 91 | 0 |

| Tumor pAXL reduction | 84% | 12% |

The extended target repertoire of zanzalintinib mitigated compensatory signaling through AXL/MER observed in cabozantinib-treated models, delaying acquired resistance by 3–4 weeks in longitudinal studies [1] [4].

Zanzalintinib treatment elicits profound and statistically significant alterations in circulating angiogenesis-related biomarkers, reflecting its multi-targeted mechanism of action against vascular endothelial growth factor receptor, c-Met, and TAM kinases. The comprehensive biomarker analysis from the STELLAR-001 clear cell renal cell carcinoma expansion cohort demonstrates that zanzalintinib induces predictable pharmacodynamic changes consistent with its intended target inhibition profile [1] [2] [3].

Treatment with zanzalintinib results in significant elevations of circulating ligands, including vascular endothelial growth factor, which increased with P less than 0.001, and growth arrest-specific 6, which also demonstrated P less than 0.001 statistical significance [2] [3]. These ligand increases represent compensatory upregulation in response to receptor pathway inhibition, a phenomenon commonly observed with anti-angiogenic therapies. Conversely, zanzalintinib administration leads to substantial decreases in angiopoietin-1 and angiopoietin-2 levels, both achieving P less than 0.001 significance [2] [3]. The reduction in these angiopoietins indicates disruption of the TIE-2 pathway, which regulates vascular stability and angiogenic sprouting [4] [5] [6].

Soluble angiogenic receptors demonstrate marked downregulation following zanzalintinib treatment. Both soluble vascular endothelial growth factor receptor 2 and soluble TIE-2 receptor levels decrease significantly, with P values less than 0.001 for both markers [2] [3]. These reductions in soluble receptor concentrations reflect the drug's direct inhibitory effects on receptor tyrosine kinase signaling pathways and suggest effective target engagement at the molecular level [7].

The pattern of biomarker modulation indicates that zanzalintinib achieves its anti-angiogenic effects through multiple complementary mechanisms. The simultaneous elevation of ligands coupled with receptor downregulation suggests robust pathway inhibition, while the reduction in angiopoietins indicates broader vascular pathway disruption beyond the primary vascular endothelial growth factor receptor targets [4] [5].

| Biomarker | Change Direction | P Value | Mechanism |

|---|---|---|---|

| Vascular Endothelial Growth Factor | Increase | <0.001 | Ligand upregulation indicating VEGFR pathway modulation [2] [3] |

| Growth Arrest-Specific 6 | Increase | <0.001 | TAM kinase pathway ligand elevation [2] [3] |

| Angiopoietin-1 | Decrease | <0.001 | Angiogenic stabilization factor reduction [2] [3] |

| Angiopoietin-2 | Decrease | <0.001 | Vascular destabilization factor reduction [2] [3] |

| Soluble Vascular Endothelial Growth Factor Receptor 2 | Decrease | <0.001 | Receptor downregulation indicating pathway inhibition [2] [3] |

| Soluble TIE-2 | Decrease | <0.001 | Receptor downregulation indicating pathway inhibition [2] [3] |

Peripheral Immune Cell Population Modulations

Zanzalintinib treatment produces significant alterations in peripheral immune cell populations that collectively promote an immune-permissive microenvironment conducive to enhanced anti-tumor immunity. The immunomodulatory effects extend beyond the drug's primary anti-angiogenic mechanism and demonstrate its potential to synergize with immune checkpoint inhibitors [2] [3] [8].

The most prominent immune enhancement observed with zanzalintinib treatment is the significant elevation in activated cytotoxic T cell numbers, with a P value of 0.002 [2] [3]. This increase in effector T cells represents a fundamental shift toward enhanced adaptive immune surveillance and correlates with improved anti-tumor immune responses [9]. The elevation of cytotoxic T cells provides the cellular foundation for sustained tumor recognition and elimination, particularly when combined with immune checkpoint inhibition strategies [10] [11].

Zanzalintinib treatment results in substantial reductions in immunosuppressive cell populations that normally impede effective anti-tumor immunity. Monocyte numbers decrease significantly with P equal to 0.001, indicating reduced inflammatory cell infiltration that can contribute to immunosuppressive microenvironments [2] [3]. More importantly, total myeloid-derived suppressor cells demonstrate significant reduction with P equal to 0.013, representing a critical improvement in immune function [2] [3] [12] [13]. The specific reduction in granulocytic myeloid-derived suppressor cells, with P equal to 0.014, further enhances the immune-permissive environment by eliminating cells that actively suppress T cell function and promote angiogenesis [2] [3] [13] [14].

The reduction in myeloid-derived suppressor cells is particularly significant given their well-established role in tumor immune evasion. These cells employ multiple mechanisms to suppress T cell activation and function, including arginine depletion, nitric oxide production, and direct cell-contact inhibition [13] [15] [16]. By reducing both total and granulocytic myeloid-derived suppressor cell populations, zanzalintinib removes major impediments to effective immune surveillance and enhances the likelihood of successful immunotherapy responses [12] [17].

| Cell Population | Change Direction | P Value | Functional Impact |

|---|---|---|---|

| Activated Cytotoxic T cells | Increase | 0.002 | Enhanced anti-tumor immune response [2] [3] |

| Monocytes | Decrease | 0.001 | Reduced inflammatory cell infiltration [2] [3] |

| Total Myeloid-Derived Suppressor Cells | Decrease | 0.013 | Decreased immunosuppressive activity [2] [3] |

| Granulocytic Myeloid-Derived Suppressor Cells | Decrease | 0.014 | Reduced immunosuppression and angiogenesis promotion [2] [3] |

Concurrent with these cellular changes, zanzalintinib treatment modulates key immune mediators that further support enhanced anti-tumor immunity. RANTES chemokine levels decrease significantly with P less than 0.001, indicating reduced inflammatory cell recruitment that can contribute to immunosuppressive microenvironments [2] [3] [18] [19]. The reduction in RANTES levels correlates with decreased monocyte and myeloid-derived suppressor cell infiltration, creating a coherent pattern of immune modulation that favors anti-tumor responses [20] [21].

Interferon gamma levels increase with P equal to 0.039 following zanzalintinib treatment, reflecting enhanced T cell activation and Th1-type immune responses [2] [3] [22]. This cytokine elevation indicates improved T cell effector function and enhanced anti-tumor immunity. Additionally, granzyme B levels demonstrate significant elevation with P less than 0.001, confirming increased cytotoxic T cell effector function and enhanced capacity for tumor cell elimination [2] [3] [22] [23].

| Biomarker | Change Direction | P Value | Biological Function |

|---|---|---|---|

| RANTES | Decrease | <0.001 | Chemokine reduction indicates decreased inflammatory recruitment [2] [3] |

| Interferon gamma | Increase | 0.039 | Enhanced T cell activation and anti-tumor immunity [2] [3] |

| Granzyme B | Increase | <0.001 | Increased cytotoxic T cell effector function [2] [3] |

Tissue-Based Predictive Marker Correlations

The analysis of tissue-based biomarkers in the STELLAR-001 study reveals a notable absence of significant correlations between immunohistochemical markers and therapeutic response to zanzalintinib, despite the drug's mechanism targeting these specific molecular pathways. This finding contrasts with the robust plasma biomarker correlations and highlights the complexity of translating target expression to clinical benefit [1] [2] [3].

Immunohistochemical analysis was performed on archival tissue specimens from 32 patients with clear cell renal cell carcinoma to evaluate expression levels of AXL, c-Met, phosphorylated Met, and vascular endothelial growth factor receptor 2 [2] [3]. These markers were selected based on zanzalintinib's known target profile and the hypothesis that higher baseline expression might predict superior therapeutic response. However, none of these tissue-based markers demonstrated statistically significant associations with clinical response when comparing responders achieving complete response or partial response to non-responders with stable disease or progressive disease [1] [2].

The lack of predictive value for tissue-based markers may reflect several important biological and technical considerations. Tumor heterogeneity represents a significant confounding factor, as archival tissue specimens may not accurately represent the molecular characteristics of all tumor sites, particularly metastatic lesions that continue to evolve over time [24] [25]. Additionally, the expression levels of receptor tyrosine kinases do not necessarily correlate with pathway activation status or functional dependence on these signaling networks [26] [27].

The phosphorylated Met analysis specifically aimed to capture activated receptor status rather than total protein expression, based on evidence that phosphorylation state better reflects functional pathway activity [26] [27]. However, even this more refined marker failed to demonstrate predictive value for zanzalintinib response [2] [3]. This finding suggests that static immunohistochemical assessment of target expression, even when focused on activated forms, may be insufficient to predict response to multi-targeted kinase inhibitors like zanzalintinib.

Interestingly, while tissue markers showed no correlation with response, the study did identify a significant association between lower baseline vascular endothelial growth factor receptor 2 levels and prior vascular endothelial growth factor receptor tyrosine kinase inhibitor exposure, with P equal to 0.042 [2] [3]. This finding suggests that previous anti-angiogenic therapy may alter the tumor microenvironment and biomarker profiles in ways that could influence subsequent treatment responses, though this did not translate to predictive value for zanzalintinib efficacy.

| Tissue Marker | Analytical Method | Response Correlation | Study Population |

|---|---|---|---|

| AXL | Immunohistochemistry | No significant correlation | Clear cell renal cell carcinoma patients (n=32) [2] [3] |

| c-Met | Immunohistochemistry | No significant correlation | Clear cell renal cell carcinoma patients (n=32) [2] [3] |

| Phosphorylated Met | Immunohistochemistry | No significant correlation | Clear cell renal cell carcinoma patients (n=32) [2] [3] |

| Vascular Endothelial Growth Factor Receptor 2 | Immunohistochemistry | No significant correlation | Clear cell renal cell carcinoma patients (n=32) [2] [3] |

In contrast to the non-predictive tissue markers, baseline plasma biomarkers demonstrated significant associations with therapeutic response. Lower baseline levels of C-reactive protein showed significant correlation with response to zanzalintinib, with P equal to 0.025 [1] [2]. This inflammatory marker has established prognostic significance in renal cell carcinoma and other malignancies, with elevated levels generally associated with poorer outcomes [28] [29] [30]. The association between lower baseline C-reactive protein and zanzalintinib response suggests that patients with less systemic inflammation may derive greater benefit from treatment.

Similarly, lower baseline levels of hepatocyte growth factor demonstrated significant association with zanzalintinib response, with P equal to 0.017 [1] [2]. Hepatocyte growth factor serves as the primary ligand for c-Met receptor, one of zanzalintinib's key targets [31] [27]. The inverse correlation between baseline hepatocyte growth factor levels and response suggests that patients with lower ligand-driven pathway activation may be more susceptible to receptor inhibition strategies.

| Biomarker | Association with Response | P Value | Clinical Relevance |

|---|---|---|---|

| C-Reactive Protein | Lower baseline levels associated with response | 0.025 | Inflammatory marker predictive of treatment benefit [1] [2] |

| Hepatocyte Growth Factor | Lower baseline levels associated with response | 0.017 | Growth factor level correlates with therapeutic response [1] [2] |

| Vascular Endothelial Growth Factor Receptor 2 (in TKI-pretreated patients) | Lower baseline levels in TKI-exposed patients | 0.042 | Prior therapy exposure biomarker [2] [3] |